1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the reagents and conditions used . For instance, the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields .
Industrial production methods for this compound are not extensively documented, but it is typically synthesized in controlled laboratory environments for research purposes .
Chemical Reactions Analysis
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The presence of the carboxamide moiety allows it to form hydrogen bonds with various enzymes, potentially inhibiting their activity . This interaction is crucial in the context of its role as an impurity in Vildagliptin, where it may affect the drug’s efficacy and safety .
Comparison with Similar Compounds
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar structure but different functional groups and biological properties.
Prolinol: A derivative of pyrrolidine with distinct stereochemistry and biological activity.
The uniqueness of this compound lies in its specific structure and its role as an impurity in Vildagliptin, which distinguishes it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)6(11)4-10/h5,10H,1-4H2,(H2,8,12) |
InChI Key |
LXCXYTPSNJOTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CO)C(=O)N |
Origin of Product |
United States |
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